

Application Notes and Protocols for ZLHQ-5f in Cell-Based Assays

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Compound of Interest

Compound Name: ZLHQ-5f

Cat. No.: B12416796

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These application notes provide a comprehensive guide for utilizing **ZLHQ-5f**, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), in various cell-based assays. The protocols outlined below are designed to assess the compound's anti-proliferative and pro-apoptotic effects on cancer cell lines.

Introduction to ZLHQ-5f

ZLHQ-5f is a small molecule inhibitor that targets two key enzymes involved in cell cycle regulation and DNA topology. By simultaneously inhibiting CDK2 and Topoisomerase I, **ZLHQ-5f** effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development.^[1]

Data Presentation

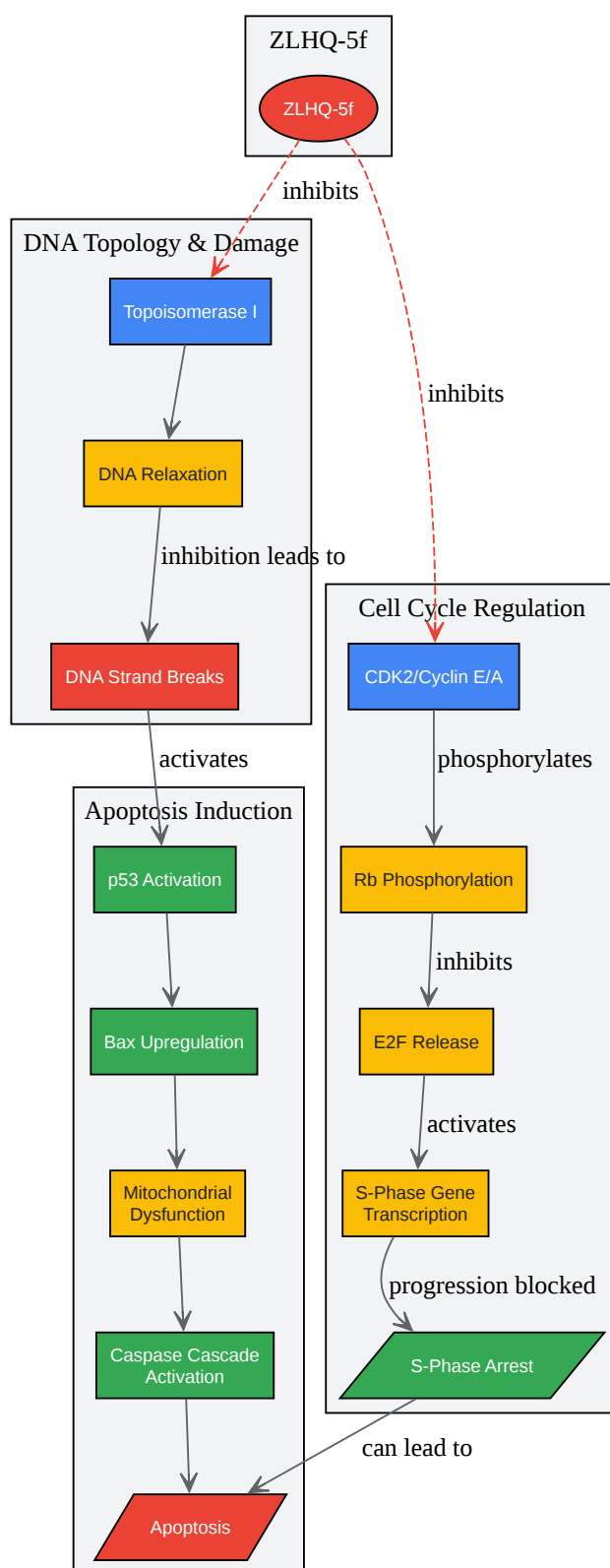
The following table summarizes the reported bioactivity of **ZLHQ-5f** against various cancer cell lines and its enzymatic inhibitory concentration.

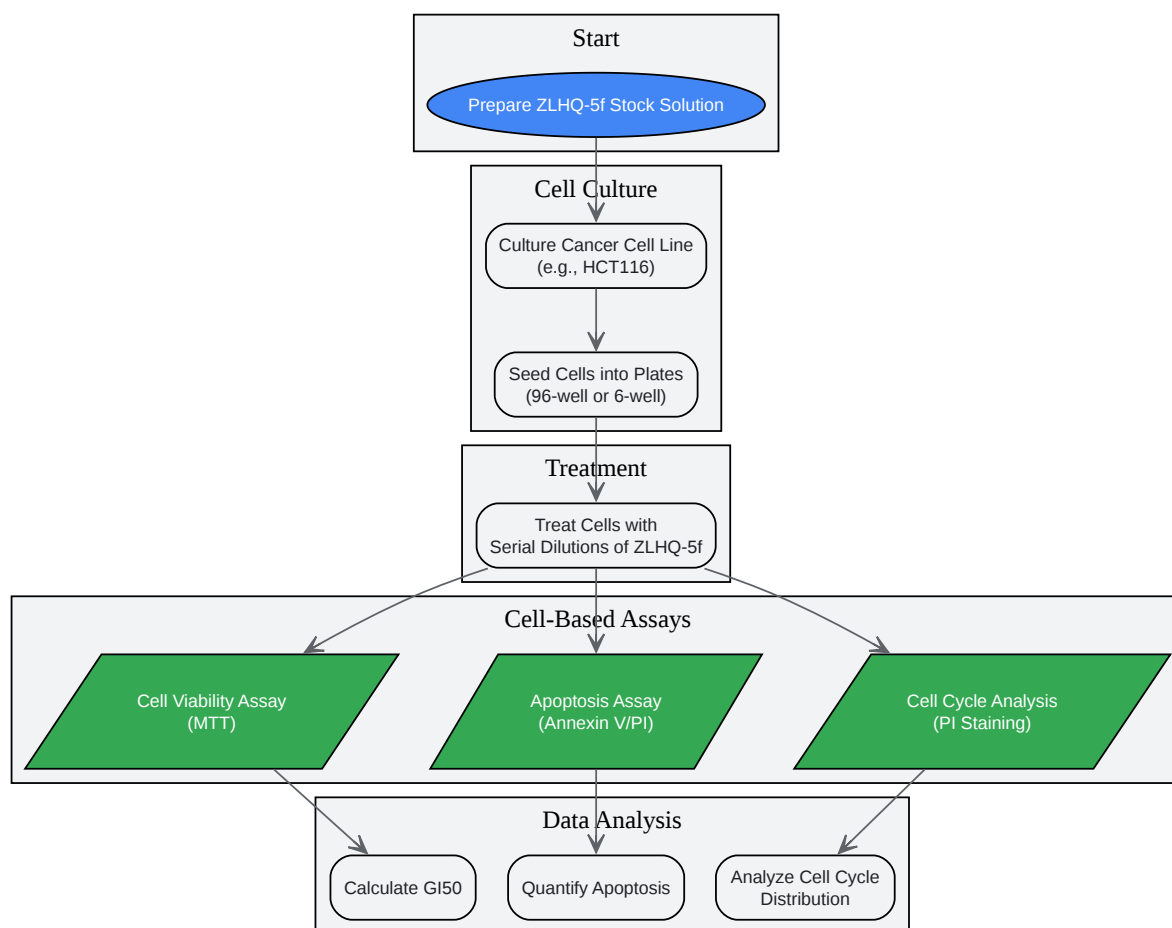
Parameter	Target/Cell Line	Value (μM)
IC50	CDK2/CycA2	0.145
GI50	A549 (Lung Carcinoma)	0.949 ± 0.113
HCT116 (Colon Carcinoma)	0.821 ± 0.240	
MCF-7 (Breast Adenocarcinoma)	1.124 ± 0.362	
HepG2 (Hepatocellular Carcinoma)	1.945 ± 0.278	
LO2 (Normal Liver)	3.349 ± 0.149	

Table 1: Summary of **ZLHQ-5f** in vitro activity. Data sourced from MedChemExpress.[\[1\]](#)

Signaling Pathway of ZLHQ-5f Action

ZLHQ-5f exerts its anti-cancer effects through the dual inhibition of CDK2 and Topoisomerase I, leading to S-phase arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.





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References

- 1. medchemexpress.com [medchemexpress.com]
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